Biochemical Selectivity: 13-Fold Window Over MTHFD1 Versus Dual Inhibitor LY345899
Mthfd2-IN-6 achieves a selectivity index (SI) of 13 for MTHFD2 over MTHFD1 (MTHFD2 IC50 = 1.46 ± 0.28 μM; MTHFD1 IC50 = 19.05 ± 7.10 μM) in parallel enzymatic assays [1]. By contrast, the folate analog LY345899 is a dual inhibitor that preferentially inhibits MTHFD1 (IC50 = 96 nM) over MTHFD2 (IC50 = 663 nM), yielding an inverse selectivity profile [2]. This represents a fundamental difference in isozyme targeting: Mthfd2-IN-6 spares MTHFD1 at concentrations that fully inhibit MTHFD2, whereas LY345899 cannot discriminate between the two isozymes, potentially disrupting essential housekeeping one-carbon metabolism in normal cells.
| Evidence Dimension | Isozyme selectivity (MTHFD1 vs MTHFD2 inhibition) |
|---|---|
| Target Compound Data | MTHFD2 IC50 = 1.46 ± 0.28 μM; MTHFD1 IC50 = 19.05 ± 7.10 μM; SI = 13 |
| Comparator Or Baseline | LY345899: MTHFD2 IC50 = 663 nM; MTHFD1 IC50 = 96 nM; no selectivity for MTHFD2 |
| Quantified Difference | Absolute inversion of selectivity direction; Mthfd2-IN-6 provides ~13-fold window for MTHFD2 over MTHFD1, while LY345899 favors MTHFD1 by ~7-fold |
| Conditions | Recombinant enzyme assays using tetrahydrofolate (THF) as substrate with NAD as cofactor; compound concentrations as described in the respective publications |
Why This Matters
Selectivity over MTHFD1 is the most critical parameter for minimizing potential toxicity to normal proliferating tissues, making Mthfd2-IN-6 far more suitable for experiments requiring chronic MTHFD2 inhibition than the non-selective LY345899.
- [1] Hu Y, He X, Li S, et al. Hit to lead optimization of isopentenyl chalcones as novel MTHFD2 inhibitors for cancer treatment: design, synthesis, in-vitro, in-vivo and in-silico studies. Eur J Med Chem. 2025;292:117703. View Source
- [2] MedChemExpress. LY 345899 product page. IC50: 96 nM (MTHFD1), 663 nM (MTHFD2). View Source
